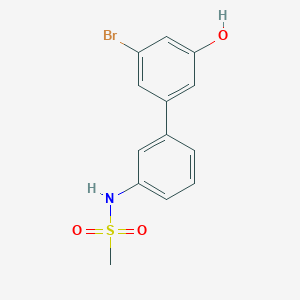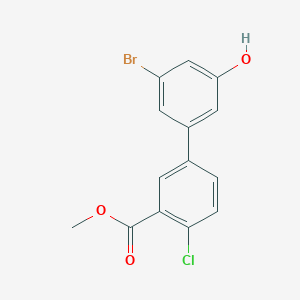
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% (3-Br-5-DCPP) is an aromatic compound with a phenolic group and two carboxyl groups. It is a white crystalline solid with a melting point of 120°C. 3-Br-5-DCPP is a versatile molecule with a range of applications in organic synthesis, biochemistry, and drug development.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is widely used in scientific research for its antioxidant properties, as a reagent for organic synthesis, and as a starting material for the synthesis of other compounds. It has been used in the synthesis of polymers, polyamides, polyesters, and polyurethanes. It has also been used in the synthesis of heterocyclic compounds, such as indoles and quinolines. Additionally, 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% has been used in the synthesis of drug molecules and in the development of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and preventing oxidation of lipids, proteins, and other molecules. Additionally, 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is thought to inhibit the activity of certain enzymes and to act as a chelator of metal ions.
Biochemical and Physiological Effects
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties in vitro and in vivo studies. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which are involved in the inflammatory response. Additionally, 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% has been shown to inhibit the growth of certain cancer cells, such as human breast cancer cells, by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is its versatility, as it can be used in a variety of applications. Additionally, it is relatively easy to synthesize and can be stored for long periods of time. However, 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is sensitive to light and air and can be degraded over time, so it must be stored in a dark, airtight container.
Zukünftige Richtungen
The potential applications of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% are numerous and include use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research is needed to better understand the mechanism of action of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% and to identify new uses for this versatile molecule. Additionally, further studies are needed to determine the efficacy and safety of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% in clinical settings.
Synthesemethoden
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 3-bromobenzoic acid with an aromatic aldehyde in the presence of a base to form the corresponding aryl ketone. The second step involves the reaction of the aryl ketone with 3,5-dicarboxyphenol in the presence of a base to form 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
5-(3-bromo-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIZIOKZDORWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686473 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3,5-dicarboxyphenyl)phenol | |
CAS RN |
1261951-96-5 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

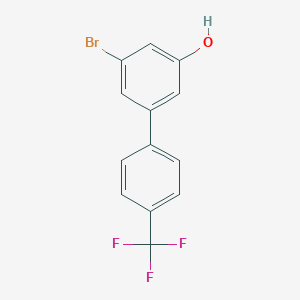
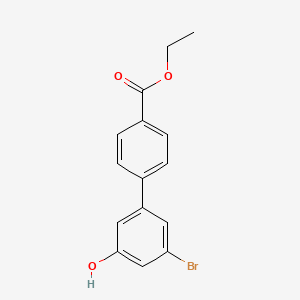
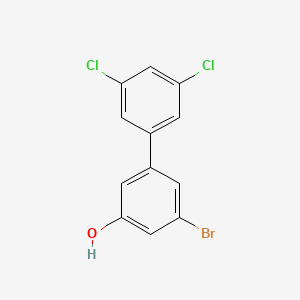
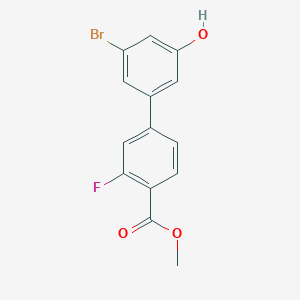

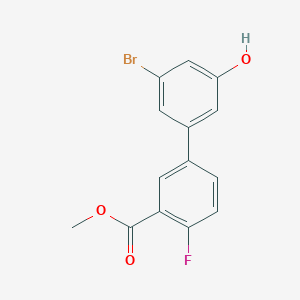


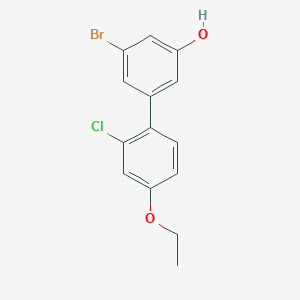
![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)

